2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Azaspiro[44]nonan-2-yl)ethanamine is a spirocyclic compound characterized by a unique structural motif where a nitrogen atom is incorporated into a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the phosphine-catalyzed [3+2] cycloaddition of 2-methylene γ-lactams with acrylates, followed by reductive cyclization . Another approach includes the annulation of cyclopentane or four-membered rings using readily available starting materials .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above would likely involve optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like methanesulfonyl chloride or PPh3-CBr4 are employed for activating hydroxyl groups towards nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context of its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The spirocyclic structure provides rigidity and unique spatial orientation, which can influence its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: Another spirocyclic compound with a smaller ring size.
2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol: A derivative with an ethoxymethyl group.
Uniqueness
2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications requiring specific spatial configurations and rigidity.
Properties
Molecular Formula |
C10H20N2 |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-(2-azaspiro[4.4]nonan-2-yl)ethanamine |
InChI |
InChI=1S/C10H20N2/c11-6-8-12-7-5-10(9-12)3-1-2-4-10/h1-9,11H2 |
InChI Key |
GFYSYHGMKFBZIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCN(C2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.